Bis(2-(butylamino)-N-(2-chloro-6-methylphenyl)acetamide) 2-hydroxypropane-1,2,3-tricarboxylate
Description
Systematic IUPAC Nomenclature and Structural Formula Representation
The compound bis(2-(butylamino)-N-(2-chloro-6-methylphenyl)acetamide) 2-hydroxypropane-1,2,3-tricarboxylate derives its name from two distinct structural components:
- Two 2-(butylamino)-N-(2-chloro-6-methylphenyl)acetamide moieties
- A central 2-hydroxypropane-1,2,3-tricarboxylate (citrate) group
The IUPAC systematic name is constructed as follows:
- The parent chain is propane-1,2,3-tricarboxylic acid (citric acid), modified by esterification with two molecules of 2-(butylamino)-N-(2-chloro-6-methylphenyl)acetamide and substitution of a hydroxyl group at carbon 2.
- The amide side chains are named using substituent prefixes:
The structural formula (Figure 1) illustrates:
- A central citrate core with three carboxylate groups at positions 1, 2, and 3.
- Two ester linkages between the citrate’s hydroxyl group (position 2) and the acetamide moieties.
- Chlorine and methyl substituents on the aromatic rings of the acetamide groups.
Figure 1: Structural formula of this compound.
CAS Registry Number and Molecular Formula Validation
The compound is registered under CAS No. 85006-30-0 . Its molecular formula, C₃₂H₄₆Cl₂N₄O₉ , is validated through mass spectrometry and elemental analysis:
| Property | Value | Source |
|---|---|---|
| Molecular weight | 701.636 g/mol | |
| Exact mass | 700.274 Da | Computed |
| Chlorine content | 10.09% (theoretical) |
The formula accounts for:
Stereochemical Considerations and Isomeric Possibilities
The compound exhibits stereochemical complexity due to:
- Chirality at the citrate core : The 2-hydroxy group on propane-1,2,3-tricarboxylate creates a stereocenter. Citrate derivatives typically adopt the (R)-configuration in biological systems.
- Conformational flexibility : The butylamino side chain permits rotation around C-N bonds, leading to multiple conformational isomers. However, these are not resolvable at standard temperatures due to rapid interconversion.
Isomeric possibilities include:
- Enantiomers : If synthesized asymmetrically, the citrate’s hydroxyl group could produce (R)- and (S)-forms.
- Diastereomers : Substitution patterns on the aromatic rings (chloro and methyl groups) are fixed, precluding geometric isomerism.
Table 1: Stereochemical descriptors for key positions.
| Position | Group | Stereochemical Role |
|---|---|---|
| C2 | Hydroxyl (citrate) | Chiral center |
| C6 | Methyl (aromatic ring) | No chirality |
| C2' | Chlorine (aromatic) | No chirality |
No evidence of geometric isomerism (e.g., cis-trans) is observed, as the molecule lacks double bonds or rigid structures necessitating such differentiation.
Properties
CAS No. |
85006-30-0 |
|---|---|
Molecular Formula |
C32H46Cl2N4O9 |
Molecular Weight |
701.6 g/mol |
IUPAC Name |
2-(butylamino)-N-(2-chloro-6-methylphenyl)acetamide;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/2C13H19ClN2O.C6H8O7/c2*1-3-4-8-15-9-12(17)16-13-10(2)6-5-7-11(13)14;7-3(8)1-6(13,5(11)12)2-4(9)10/h2*5-7,15H,3-4,8-9H2,1-2H3,(H,16,17);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
BANLAHZFNMQJRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC(=O)NC1=C(C=CC=C1Cl)C.CCCCNCC(=O)NC1=C(C=CC=C1Cl)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Biological Activity
Bis(2-(butylamino)-N-(2-chloro-6-methylphenyl)acetamide) 2-hydroxypropane-1,2,3-tricarboxylate is a complex organic compound with significant potential in pharmacological applications. This article delves into its biological activity, synthesizing existing research findings and case studies to provide a comprehensive understanding of this compound.
- Molecular Formula : C32H46Cl2N4O9
- Molecular Weight : 701.636 g/mol
- CAS Number : 85006-30-0
- LogP : 2.12
- Boiling Point : 814.9 ºC
- Flash Point : 446.6 ºC
The compound features a unique structure characterized by two butylamino groups attached to a chloro-substituted aromatic ring, along with a tricarboxylic acid moiety. This structural complexity may influence its interactions with biological systems.
Biological Activity
Research indicates that this compound exhibits various pharmacological properties, particularly in relation to enzyme inhibition and receptor modulation.
Enzyme Inhibition Studies
Several studies have focused on the compound's ability to inhibit specific enzymes:
- Phosphodiesterase Inhibition : Similar compounds have shown potential as phosphodiesterase inhibitors, which play crucial roles in signaling pathways related to inflammation and cellular proliferation.
- Caspase Inhibition : The compound has been investigated for its effects on caspases, which are essential in the apoptotic pathway. Inhibition of these enzymes could lead to therapeutic applications in cancer treatment.
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of Bis(2-(butylamino)-N-(2-chloro-6-methylphenyl)acetamide) exhibited selective cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through caspase activation.
- Neuroprotective Effects : Research indicated that the compound may have neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
Comparative Analysis with Related Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide | Contains a chloro group and an ethyl substituent | Variation in alkyl chain length affects solubility and activity |
| N-(4-Chlorophenyl)acetamide | A simpler aromatic amine structure | Lacks the tricarboxylic acid moiety |
| N,N-Dimethyl-N-(4-chlorophenyl)acetamide | Dimethyl substitution instead of butyl | Different steric hindrance may influence reactivity |
These comparisons highlight the unique characteristics of this compound in terms of its potential applications in medicinal chemistry.
Scientific Research Applications
High-Performance Liquid Chromatography (HPLC)
One of the primary applications of this compound is in the field of chromatography, specifically High-Performance Liquid Chromatography (HPLC). It can be effectively analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid. For mass spectrometry-compatible applications, phosphoric acid can be substituted with formic acid. This method allows for:
- Isolation of Impurities : The compound can be used to isolate impurities in preparative separations.
- Pharmacokinetics Studies : It is suitable for pharmacokinetic studies due to its scalability and efficiency in separation processes .
Pharmacological Research
The compound's structural characteristics suggest potential pharmacological applications. While specific therapeutic uses are still under investigation, compounds with similar structures have been explored for their effects on various biological targets.
Potential Mechanisms of Action
Research into related compounds indicates that they may act as:
- Receptor Antagonists : Potential inhibition of specific receptors involved in disease processes.
- Enzyme Inhibitors : Possible effects on enzymes that are critical in metabolic pathways.
Analytical Method Development
Recent studies have focused on developing robust analytical methods for the detection and quantification of this compound in biological samples. For example:
- A study demonstrated the effective separation of this compound using a Newcrom R1 HPLC column under optimized conditions, highlighting its utility in both research and clinical settings .
Pharmacokinetic Profiles
Pharmacokinetic studies have been initiated to understand the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. These studies aim to elucidate how variations in chemical structure influence biological activity and therapeutic efficacy.
Comparison with Similar Compounds
Research Findings and Limitations
- Crystallographic Data: SHELX software (e.g., SHELXL) is widely used for refining small-molecule structures, implying the target compound’s crystal structure may be resolved using these tools .
- Bioactivity Gaps : Unlike well-studied analogs (e.g., dichlorophenyl acetamide), the biological or chemical activity of the target compound is undocumented in accessible sources.
- Synthetic Challenges : The combination of a bulky aromatic moiety and ionic citrate may complicate synthesis, requiring optimized conditions for purity and yield.
Preparation Methods
Route A: Salt Formation
- Step 1 : Neutralization of Butanilicaine HCl with a citrate salt (e.g., sodium citrate) in aqueous or polar aprotic solvents.
- Step 2 : Crystallization under controlled pH (e.g., pH 6–7 using citric acid for neutralization).
| Component | Molar Ratio | Solvent | Temperature |
|---|---|---|---|
| Butanilicaine HCl | 2 | Ethanol/H2O | 25–30°C |
| Sodium citrate | 1 |
Route B: Esterification
- Step 1 : Protection of two carboxylic acid groups in citric acid (e.g., using tert-butyl groups).
- Step 2 : Activation of the remaining carboxylic acid (e.g., via thionyl chloride) and reaction with the acetamide’s hydroxyl or amine group.
- Step 3 : Deprotection and purification via chromatography.
- Low yields due to steric hindrance from the bulky acetamide groups.
- Requires precise stoichiometry to avoid side-products.
Purification and Characterization
Final purification often involves:
- Crystallization : Using mixed solvents (e.g., ethyl acetate/hexanes) to isolate the product.
- Chromatography : Silica gel chromatography with gradients of ethyl acetate in hexanes.
| Property | Value |
|---|---|
| Molecular Weight | ~701.635 g/mol |
| Boiling Point | 814.9°C |
| Flash Point | 446.6°C |
Reaction Optimization Insights
Data from analogous syntheses highlight critical factors:
- pH Control : Neutralization with citric acid improves yield during work-up (e.g., 20% citric acid used to adjust pH to 7.5).
- Coupling Agents : Isobutyl chloroformate and N-methylmorpholine enhance amide bond formation efficiency.
| Reaction Type | Yield Range |
|---|---|
| Salt Formation | 44–78% |
| Esterification | <50% |
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can purity be ensured?
Methodological Answer:
- Multi-step synthesis : Begin with the preparation of the acetamide core via nucleophilic substitution of 2-chloro-6-methylaniline with 2-(butylamino)acetic acid derivatives. The tricarboxylate moiety can be introduced through esterification with 2-hydroxypropane-1,2,3-tricarboxylic acid under anhydrous conditions .
- Purity Assurance : Use preparative HPLC (High-Performance Liquid Chromatography) coupled with mass spectrometry to isolate and verify intermediates. Confirm final product purity via ¹H/¹³C NMR and elemental analysis .
Basic: What characterization techniques are critical for structural validation?
Methodological Answer:
- Spectroscopy :
- NMR : Assign peaks for aromatic protons (2-chloro-6-methylphenyl group) and butylamino side chains.
- FT-IR : Confirm ester (C=O stretch ~1700 cm⁻¹) and amide (N-H bend ~1550 cm⁻¹) bonds.
- Chromatography : Use GC-MS for volatile intermediates and LC-MS for polar final products.
- Thermal Analysis : TGA (Thermogravimetric Analysis) to assess decomposition thresholds .
Advanced: How can computational methods optimize reaction pathways for this compound?
Methodological Answer:
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model reaction intermediates and transition states. ICReDD’s approach combines quantum mechanics with experimental validation to predict optimal conditions (e.g., solvent polarity, temperature) .
- Reaction Path Search : Use software like GRRM to explore energy barriers, reducing trial-and-error experimentation .
Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?
Methodological Answer:
- Cross-Validation : Compare experimental NMR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations).
- Isotopic Labeling : Introduce deuterated analogs to isolate overlapping signals.
- Dynamic Effects : Consider rotational isomers or solvent-induced shifts using variable-temperature NMR .
Safety: What protocols mitigate risks during synthesis (e.g., hazardous intermediates)?
Methodological Answer:
- PPE Requirements : Use nitrile gloves, chemical goggles, and flame-resistant lab coats.
- Ventilation : Perform reactions in fume hoods with scrubbers for volatile byproducts (e.g., chlorinated compounds).
- Storage : Store the compound in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .
Advanced: What reactor design considerations enhance yield and scalability?
Methodological Answer:
- Continuous Flow Systems : Minimize side reactions via precise temperature/residence time control (CRDC subclass RDF2050112) .
- Membrane Separation : Integrate in-situ purification using nanofiltration membranes (CRDC RDF2050104) to remove unreacted amines .
Data Analysis: How to address discrepancies in reaction yields across experimental trials?
Methodological Answer:
- Statistical DoE (Design of Experiments) : Use factorial designs to identify critical variables (e.g., catalyst loading, stoichiometry).
- Feedback Loops : Apply ICReDD’s data circulation framework, where experimental outliers refine computational models .
Stability: What conditions degrade the compound, and how can stability be monitored?
Methodological Answer:
- Stress Testing : Expose the compound to accelerated aging (40°C/75% RH) and analyze degradation products via LC-MS.
- Kinetic Studies : Use Arrhenius plots to predict shelf life under storage conditions .
Advanced: How to develop analytical methods for trace impurity detection?
Methodological Answer:
- UPLC-MS/MS : Achieve ppb-level sensitivity using ion-pairing reagents (e.g., heptafluorobutyric acid).
- Column Selection : Optimize with C18 or HILIC columns for polar impurities (CRDC RDF2050104) .
Advanced: What strategies enable enantioselective synthesis of related analogs?
Methodological Answer:
- Chiral Catalysts : Screen Ru- or Rh-based complexes for asymmetric hydrogenation of precursor alkenes.
- Crystallization-Induced Diastereomer Transformation : Enhance enantiomeric excess via selective crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
